Sodium dimethyl (oxidomethylene)malonate
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Overview
Description
Sodium dimethyl (oxidomethylene)malonate is a chemical compound with the molecular formula C6H7NaO5. It is a sodium salt derivative of dimethyl malonate, characterized by the presence of an oxidomethylene group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethyl (oxidomethylene)malonate typically involves the esterification of cyanoacetic acid with methanol in the presence of a sulfuric acid catalyst, resulting in the formation of dimethyl malonate. This intermediate is then treated with sodium methoxide to yield the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium dimethyl (oxidomethylene)malonate undergoes various chemical reactions, including:
Hydrolysis: Acidic hydrolysis of the ester groups leads to the formation of carboxylic acids.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield enols, which tautomerize to carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, sodium methoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol
Major Products:
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Resulting from hydrolysis and decarboxylation
Scientific Research Applications
Sodium dimethyl (oxidomethylene)malonate finds applications in various scientific research fields:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium dimethyl (oxidomethylene)malonate involves its conversion to reactive intermediates, such as enolates, which participate in nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the oxidomethylene group, which enhances its nucleophilicity and facilitates various chemical transformations .
Comparison with Similar Compounds
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Dimethyl Malonate: The parent compound, lacking the sodium and oxidomethylene groups.
Ethyl Acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness: Sodium dimethyl (oxidomethylene)malonate is unique due to its enhanced reactivity and versatility in organic synthesis. The presence of the sodium ion and oxidomethylene group distinguishes it from other malonate esters, providing unique reactivity patterns and applications .
Properties
CAS No. |
25064-07-7 |
---|---|
Molecular Formula |
C6H7NaO5 |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
sodium;3-methoxy-2-methoxycarbonyl-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C6H8O5.Na/c1-10-5(8)4(3-7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1 |
InChI Key |
GTSNNLKEYYAUGF-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(=C[O-])C(=O)OC.[Na+] |
Origin of Product |
United States |
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